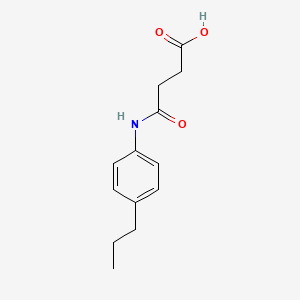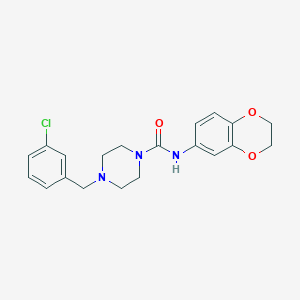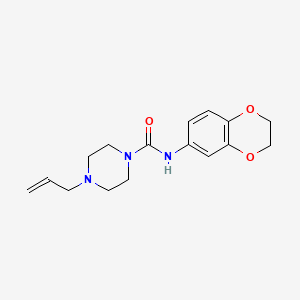
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
概要
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both a benzodioxin and a pyridinyl group, suggests potential biological activity and utility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 5-methyl-2-pyridinyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes, which allow for better control over reaction parameters and scalability. Catalysts and automated systems can be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Utilization in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin and pyridinyl groups could facilitate binding to molecular targets, influencing pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(2-pyridinyl)urea
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4-methyl-2-pyridinyl)urea
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(3-pyridinyl)urea
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(5-methyl-2-pyridinyl)urea is unique due to the specific positioning of the methyl group on the pyridinyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-2-5-14(16-9-10)18-15(19)17-11-3-4-12-13(8-11)21-7-6-20-12/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMQYMYKVHDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4282259.png)
![N-[4-(benzylsulfamoyl)phenyl]-4-propoxybenzamide](/img/structure/B4282267.png)
![2-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-propylthiophene-3-carboxamide](/img/structure/B4282272.png)
![Ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B4282278.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4282282.png)
![N,2-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4282288.png)
![N-(2-cyanophenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4282294.png)
![N-(2,5-dichlorophenyl)-2-(3-{[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]carbonyl}piperidin-1-yl)acetamide](/img/structure/B4282314.png)




![dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate](/img/structure/B4282358.png)
